methyl 3-formyl-4-methylbenzoate
Description
Methyl 3-formyl-4-methylbenzoate (CAS 23038-60-0) is an aromatic ester characterized by a benzoate backbone substituted with a formyl group (-CHO) at the 3-position and a methyl group (-CH₃) at the 4-position (Figure 1). Its reactivity stems from the electron-withdrawing formyl group and the ester moiety, enabling participation in nucleophilic additions, condensations (e.g., Schiff base formation), and other synthetic transformations. These properties make it a versatile intermediate in organic synthesis, particularly for constructing heterocycles or functionalized aromatic systems .
Properties
CAS No. |
23038-60-0 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methyl 3-formyl-4-methylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-formyl-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid, allowing the reaction to proceed efficiently.
Another method involves the use of palladium-catalyzed coupling reactions. For example, 3-formyl-4-trifluoromethanesulfonyloxy-benzoic acid methyl ester can be reacted with dimethyl zinc in the presence of a palladium catalyst (Pd(dppf)) in a solvent mixture of 1,4-dioxane and toluene . This reaction is carried out under an inert atmosphere at elevated temperatures (20-75°C) to yield this compound.
Chemical Reactions Analysis
Methyl 3-formyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction yields .
Scientific Research Applications
Methyl 3-formyl-4-methylbenzoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is employed in the production of specialty chemicals and as a building block in the manufacture of polymers and resins
Mechanism of Action
The mechanism of action of methyl 3-formyl-4-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation through enzymatic catalysis. The formyl group can participate in nucleophilic addition reactions, while the ester group can be hydrolyzed under acidic or basic conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-formyl-4-methylbenzoate belongs to a family of substituted benzoates with variations in functional groups and substitution patterns. Below, we analyze its key similarities and differences with analogous compounds:
Positional Isomers
- Methyl 4-formyl-3-methylbenzoate (CAS 24078-24-8) : This positional isomer swaps the formyl and methyl groups, placing the -CHO at the 4-position and -CH₃ at the 3-position. While both isomers share identical molecular formulas, their electronic environments differ. The formyl group at the 4-position in this isomer may lead to distinct reactivity in electrophilic aromatic substitution due to altered resonance effects. For example, the para-substituted formyl group could enhance electron withdrawal compared to the meta-substituted variant, influencing reaction rates in condensations .
Functional Group Variants
- The hydroxymethyl derivative is more prone to hydrolysis or esterification under acidic/basic conditions, whereas the formyl group in the target compound facilitates nucleophilic attacks (e.g., by amines in Schiff base formation) .
Substituent Effects on Physicochemical Properties
Table 1 summarizes key properties of this compound and analogs:
Stability and Handling
The formyl group in this compound renders it susceptible to oxidation, necessitating storage under inert conditions. In contrast, the hydroxymethyl analog is more stable but requires protection during acidic/basic reactions. Positional isomers like methyl 4-formyl-3-methylbenzoate may exhibit similar stability but distinct crystallization behaviors, as evidenced by crystallography software (e.g., SHELXL) used to resolve such structures .
Biological Activity
Methyl 3-formyl-4-methylbenzoate (CAS Number: 23038-60-0) is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic compound characterized by a formyl group (-CHO) and a methyl group (-CH₃) attached to a benzoate structure. The presence of these functional groups suggests potential reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties. A comparative study on related compounds showed that those with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of the formyl group likely enhances the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.
| Compound Name | Activity Level | Reference |
|---|---|---|
| This compound | Hypothetical | |
| Related Compound A | Moderate | |
| Related Compound B | High |
The biological activity of this compound is hypothesized to be linked to its interaction with specific enzymes and receptors within biological systems. The formyl group may participate in hydrogen bonding interactions, while the aromatic structure can facilitate hydrophobic interactions with target proteins. These interactions could modulate enzyme activity or receptor signaling pathways, leading to observed biological effects.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of structurally similar compounds against various bacterial strains. The findings suggest that this compound could possess similar antimicrobial properties due to its structural attributes .
- Anticancer Activity : In a research project focusing on imidazole derivatives, it was found that compounds sharing structural characteristics with this compound significantly inhibited tumor growth in xenograft models . This underscores the potential for further exploration into its anticancer applications.
Future Research Directions
Given the promising biological activities suggested by preliminary studies, further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models to confirm its biological activity.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and anticancer effects.
- Structure-Activity Relationship (SAR) : Exploring how variations in chemical structure affect biological activity, which could lead to the development of more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
